molecular formula C3H9ClN2 B152790 Propionamidine hydrochloride CAS No. 3599-89-1

Propionamidine hydrochloride

Cat. No. B152790
Key on ui cas rn: 3599-89-1
M. Wt: 108.57 g/mol
InChI Key: DFWRZHZPJJAJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642609B2

Procedure details

To a cold (0° C.) solution of NaOEt (0.2 mol) in absolute alcohol (150 mL) was added propionamidine hydrochloride (10.9 g, 0.1 mol) in one portion. A solution of 2-ethoxymethylene-malonic acid diethyl ester (21.6 g, 0.1 mol) in absolute alcohol (60 mL) was added dropwise to the above mixture during 20 minutes. After the addition was completed, the whole mixture was heated to reflux for 2.5 hours, then cooled and poured to ice water. The aqueous solution was acidified to pH 5 with HCl (6 M), extracted with ethyl acetate (4 100 mL). The organic layer was washed with brine and dried over Na2SO4. The solvent was removed under reduced pressure and the residue was re-crystallized with acetonitrile to afford 2-ethyl-6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester as white crystals (17 g, 86%). 1H NMR(CDCl3) δ 8.71 (s, 1H), 4.37-4.32 (q, 2H), 2.84-2.78 (q, 2H), 1.38-1.34 (m, 6H). MS (ESI) m/e (M+1)+197.2.
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].Cl.[C:6]([NH2:10])(=[NH:9])[CH2:7][CH3:8].[CH2:11]([O:13][C:14](=[O:25])[C:15](=[CH:21]OCC)[C:16](OCC)=[O:17])[CH3:12].Cl>>[CH2:11]([O:13][C:14]([C:15]1[C:16](=[O:17])[NH:10][C:6]([CH2:7][CH3:8])=[N:9][CH:21]=1)=[O:25])[CH3:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
10.9 g
Type
reactant
Smiles
Cl.C(CC)(=N)N
Name
alcohol
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Name
alcohol
Quantity
60 mL
Type
solvent
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the whole mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4 100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was re-crystallized with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN=C(NC1=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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